2-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine
Description
2-[1-(2,5-Dimethoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine is a synthetic compound featuring a 1,8-naphthyridine core linked to a piperidine moiety modified with a 2,5-dimethoxybenzenesulfonyl group. The 1,8-naphthyridine scaffold is renowned for its diverse biological activities, including antimicrobial, anticancer, and nucleic acid modulation properties . This article compares the target compound with structurally and functionally related analogs, emphasizing substituent effects, biological activities, and research advancements.
Properties
IUPAC Name |
2-[1-(2,5-dimethoxyphenyl)sulfonylpiperidin-4-yl]-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-27-17-6-8-19(28-2)20(14-17)29(25,26)24-12-9-15(10-13-24)18-7-5-16-4-3-11-22-21(16)23-18/h3-8,11,14-15H,9-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVZWBNURPNILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, have been utilized in various ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents. They show a wide variety of biological activities and are a vital fundament in the production of drugs.
Mode of Action
Piperidine derivatives have been found to interact with various targets to exert their effects. For instance, some piperidine derivatives have been found to act as CCR5 antagonists, which are potential treatments for HIV-1.
Comparison with Similar Compounds
Detailed Research Findings
Mechanistic Insights
- Antimicrobial Potential: The target compound’s sulfonyl group may mimic the electron-withdrawing effects of DMPI/CDFII’s chloro/methyl groups, facilitating disruption of bacterial efflux pumps .
- Anticancer Applications : The European patent compound’s 1,7-naphthyridine core suggests isomer-specific activity in splicing modulation, while 1,8-naphthyridines may favor kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
